REACTION_CXSMILES
|
[CH3:1][OH:2].FC(F)(F)S(O)(=O)=O.[CH3:11][C:12](O)=O.CO.[CH2:17](Cl)Cl.C([N:22]([CH2:25][CH3:26])[CH2:23][CH3:24])C>C(O)C.C(=O)(O)[O-].[Na+]>[OH:2][C:1]1[CH:24]=[C:23]2[C:11]([CH2:26][CH2:25][NH:22]2)=[CH:12][CH:17]=1 |f:2.3.4,7.8|
|
Name
|
crude acid
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
HOAc MeOH CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O.CO.C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight in the refrigerator
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
to give 4.3 g of still damp black material
|
Type
|
CUSTOM
|
Details
|
This solid was chromatographed on 100 ml of silica gel
|
Type
|
WASH
|
Details
|
Elution with 200 ml of 10% methanol/methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2CCNC2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |